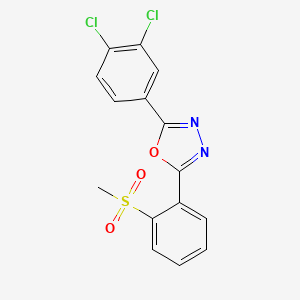
2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole (DMPO) is a synthetic molecule that is widely used in scientific research due to its potential to act as a versatile, non-toxic, and organically stable reagent with a wide range of applications in the field of organic chemistry. It is an important component in the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals. In addition, DMPO has recently been found to have a number of biochemical and physiological effects, making it a promising tool in the study of various biological processes.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole is not yet fully understood. However, it is believed to act as a chelating agent, binding to transition metal ions such as iron and copper, as well as a scavenger for reactive oxygen species. Additionally, it has been found to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole has been found to have a number of biochemical and physiological effects. It has been shown to act as an antioxidant, reducing oxidative stress and inflammation. Additionally, it has been found to have anti-cancer and anti-diabetic effects, as well as to have a positive effect on cardiovascular health. It has also been found to have a protective effect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole in laboratory experiments include its low toxicity, low cost, and its ability to act as a chelating agent and scavenger for reactive oxygen species. Additionally, it is organically stable and can be easily synthesized. However, there are some limitations to its use, including its limited solubility in water and its lack of specificity for certain metal ions.
Orientations Futures
The potential applications of 2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole are still being explored and there are a number of future directions that could be taken. These include further research into its effects on cancer and diabetes, as well as its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted into its potential use as a chelating agent and scavenger for reactive oxygen species, as well as its potential use in the treatment of neurodegenerative diseases. Finally, further research could be conducted into its potential use in the synthesis of polymers, dyes, and pharmaceuticals.
Méthodes De Synthèse
2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole can be synthesized through a number of methods, including condensation reactions and alkylation reactions. The most commonly used method involves the condensation of 2-chloro-3,4-dichlorophenol with 2-methylsulfonylphenyl isocyanate in the presence of a base, such as potassium carbonate. This reaction produces 2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole as a white crystalline solid.
Applications De Recherche Scientifique
2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole is widely used in scientific research due to its versatility and organically stable nature. It is commonly used as a reagent in the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals. In addition, it has recently been found to have a number of biochemical and physiological effects, making it a promising tool in the study of various biological processes.
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S/c1-23(20,21)13-5-3-2-4-10(13)15-19-18-14(22-15)9-6-7-11(16)12(17)8-9/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJZMUTWCDBUCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


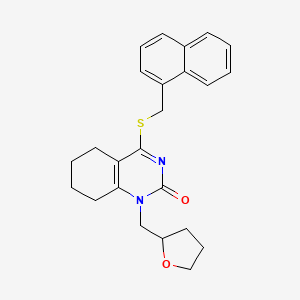
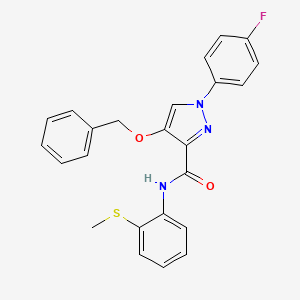
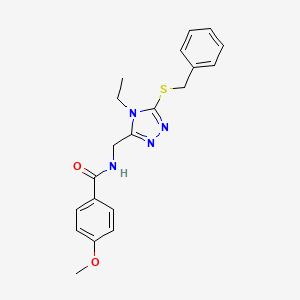
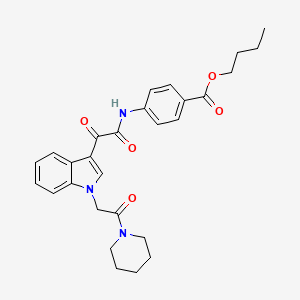
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2389344.png)
![ethyl 4-({[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2389346.png)
![N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389350.png)
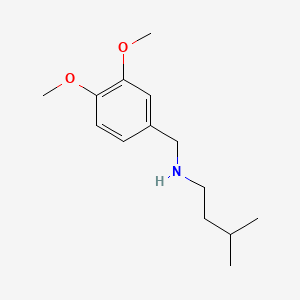
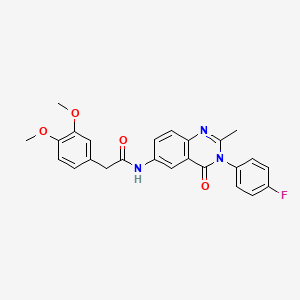
![1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2389353.png)


![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2389357.png)